molecular formula C11H17NO3S B5542952 [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine

Cat. No.: B5542952
M. Wt: 243.32 g/mol
InChI Key: NYWANQPPIKBRCS-UHFFFAOYSA-N
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Description

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a dimethylamine moiety, with a methoxy group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Industry: Used in the synthesis of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, making the compound useful as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxyphenyl)sulfonyl]dimethylamine
  • [(2,3-Dimethylphenyl)sulfonyl]dimethylamine
  • [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]methylamine

Uniqueness

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with molecular targets. The combination of these substituents can enhance its potential as an enzyme inhibitor compared to similar compounds.

Properties

IUPAC Name

4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-8-9(2)11(7-6-10(8)15-5)16(13,14)12(3)4/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWANQPPIKBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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